4-(4-Piperidinyl)-pyridazine
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Overview
Description
4-(4-Piperidinyl)-pyridazine is a heterocyclic compound that features a pyridazine ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Piperidinyl)-pyridazine typically involves the reaction of pyridazine derivatives with piperidine under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts and solvents. For instance, the reaction of 4-chloropyridazine with piperidine in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Piperidinyl)-pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridazine derivatives with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can produce various functionalized pyridazine derivatives .
Scientific Research Applications
4-(4-Piperidinyl)-pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Piperidinyl)-pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperidine: A simpler heterocyclic amine with a six-membered ring.
Pyridazine: A nitrogen-containing heterocycle with a six-membered ring.
4-(2-Chlorophenoxy)-N-(1-(2,6-difluorobenzyl)piperidin-4-yl)benzamide: A compound with structural similarities and potential pharmacological applications.
Uniqueness: 4-(4-Piperidinyl)-pyridazine is unique due to its combined pyridazine and piperidine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-piperidin-4-ylpyridazine |
InChI |
InChI=1S/C9H13N3/c1-4-10-5-2-8(1)9-3-6-11-12-7-9/h3,6-8,10H,1-2,4-5H2 |
InChI Key |
XFYJXZSOIPHILE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN=NC=C2 |
Origin of Product |
United States |
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